REACTION_CXSMILES
|
C(N1CCCCC1)C.[CH3:9][C:10]([NH:12][C:13]1[NH:19][C:18]2[N:20](C(C)=O)[CH:21]=[N:22][C:17]=2[C:15](=O)[N:14]=1)=[O:11].P(Cl)(Cl)([Cl:28])=O.N>[Cl-].C([N+](CC)(CC)CC)C.C(#N)C.O>[C:10]([NH:12][C:13]1[N:19]=[C:18]2[C:17]([NH:22][CH:21]=[N:20]2)=[C:15]([Cl:28])[N:14]=1)(=[O:11])[CH3:9] |f:4.5|
|
Name
|
|
Quantity
|
165.3 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N1CCCCC1
|
Name
|
|
Quantity
|
42.6 g
|
Type
|
reactant
|
Smiles
|
CC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)C(=O)C
|
Name
|
|
Quantity
|
45 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.25 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 25° C. for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are then metered in at a temperature of 0° C. to 5° C. of the reaction mixture
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at 0° C. to 5° C. for 1 hour at a constant pH of 5
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the product is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 50° C
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=NC(=C2NC=NC2=N1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |